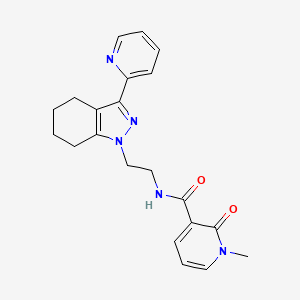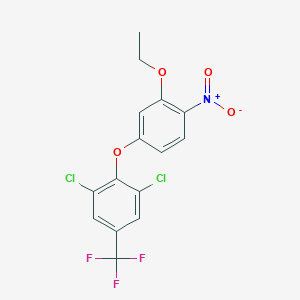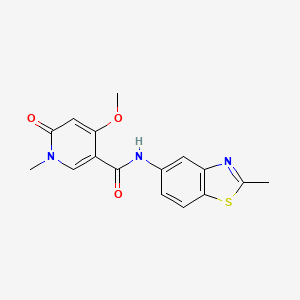![molecular formula C23H18BrN5O3S B2759463 3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 361478-10-6](/img/structure/B2759463.png)
3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide” is a thienopyridine derivative . Thienopyridines are a class of compounds that have attracted significant interest due to their beneficial effects in the treatment of many diseases . This particular compound has a molecular formula of C15H10BrN5OS, an average mass of 388.242 Da, and a monoisotopic mass of 386.978943 Da .
Synthesis Analysis
The synthesis of similar thienopyridine derivatives involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to afford the corresponding chalcone . This chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione . The pyridinethione is used as a precursor to synthesize the targeted thienopyridine derivatives by reaction with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide or chloroacetonitrile in one or two steps .Molecular Structure Analysis
The molecular structure of this compound includes a thieno[2,3-b]pyridine core, which is a fused heterocyclic compound containing a pyridine moiety . This core is substituted with various functional groups including an amino group, a cyano group, and a carboxamide group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the retrieved papers, thienopyridine derivatives are known to undergo various chemical reactions. For instance, they can undergo regio- and stereoselective hypochlorite oxidation .Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 230–232 °C . It has a molecular formula of C15H10BrN5OS, an average mass of 388.242 Da, and a monoisotopic mass of 386.978943 Da .科学的研究の応用
Synthesis and Structural Properties
Research into thieno[2,3-b]pyridine derivatives has demonstrated their versatility in chemical synthesis and the potential for creating compounds with varied biological activities. For example, the synthesis of thieno[2,3-b]pyridine derivatives through reactions involving ethyl 3-oxo-3-phenylpropanoate and ethyl 4-(4-bromophenyl)-5-cyano-2-phenyl-6-thioxo-1,6-dihydropyridine-3-carboxylate has been explored. These synthetic pathways allow for the creation of compounds with potential antimicrobial activities (Gad-Elkareem et al., 2011).
Furthermore, the exploration of rigid-rod polyamides and polyimides derived from related compounds demonstrates the potential of these materials in creating polymers with high thermal stability and solubility in polar aprotic solvents (Spiliopoulos et al., 1998).
Antiproliferative Activities
The study of thieno[2,3-b]pyridine derivatives extends into their antiproliferative properties. For instance, 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines have been identified as a class of compounds with activity against the phospholipase C enzyme, highlighting their potential in pharmacological applications. Modifications to key functional groups within these compounds can significantly affect their biological activity, with some modifications leading to increased potency (van Rensburg et al., 2017).
Heterocyclic Synthesis
The chemical versatility of thieno[2,3-b]pyridine derivatives is further exemplified in their use in heterocyclic synthesis. A variety of reactions, including multicomponent condensations, have been developed to synthesize functionalized thieno[2,3-b]pyridines. These methods provide a foundation for the synthesis of compounds with potential applications in materials science and drug development (Dyachenko et al., 2019).
将来の方向性
作用機序
Target of Action
The primary targets of this compound are microbial strains such as E. coli , B. mycoides , and C. albicans . These organisms play a significant role in various infections and diseases. The compound exhibits strong antimicrobial activity against these strains .
Mode of Action
The compound interacts with its targets by inhibiting their growth. For instance, it prevented the growth of E. coli at a MIC level of 0.0195 mg/mL, and B. mycoides and C. albicans at a MIC level below than 0.0048 mg/mL . This inhibition is likely due to the compound’s interaction with essential biological pathways in these organisms, leading to their inability to proliferate.
Biochemical Pathways
The disruption of these pathways leads to the downstream effect of inhibited microbial growth .
Result of Action
The result of the compound’s action is the inhibition of microbial growth. Specifically, it has demonstrated strong antimicrobial activity against E. coli, B. mycoides, and C. albicans . This makes it a potential candidate for the development of new antimicrobial agents.
特性
IUPAC Name |
3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O3S/c1-31-15-8-3-11(9-16(15)32-2)17-14(10-25)21(27)29-23-18(17)19(26)20(33-23)22(30)28-13-6-4-12(24)5-7-13/h3-9H,26H2,1-2H3,(H2,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIYGMJXKDFAFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)NC4=CC=C(C=C4)Br)N)N)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2759381.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2759384.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-methyl-5-nitrobenzamide](/img/structure/B2759390.png)



![2-(benzylthio)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2759396.png)
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2759399.png)


